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Cat. No.: B12378172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Alexa Fluor™ 568 is a bright, photostable orange fluorescent dye widely used in biological

imaging and assays.[1] The carboxylic acid derivative of Alexa Fluor™ 568 (AF568-COOH)

provides a versatile starting point for bioconjugation, allowing for its covalent attachment to

primary amines on proteins, peptides, antibodies, and other biomolecules.[2] This attachment is

most commonly achieved through a carbodiimide-mediated coupling reaction, which forms a

stable amide bond. This document provides detailed protocols and technical guidance for the

successful conjugation of Alexa Fluor™ 568 carboxylic acid to amine-containing molecules

using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-

hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).

Principle of the Reaction
Carbodiimide chemistry is a "zero-length" crosslinking method, meaning no part of the

crosslinker becomes part of the final bond between the conjugated molecules.[3][4] The

reaction proceeds in two main steps:

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Alexa Fluor™ 568

carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[3][4][5]

This activation step is most efficient in an acidic environment (pH 4.5-6.0).[3][6]
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Amide Bond Formation: This intermediate can then react with a primary amine on the target

molecule to form a stable amide bond.[3] However, the O-acylisourea intermediate is prone

to hydrolysis in aqueous solutions, which would regenerate the carboxylic acid.[3][5] To

increase the efficiency and stability of the reaction, NHS or Sulfo-NHS is added. These

reagents react with the O-acylisourea intermediate to form a more stable NHS or Sulfo-NHS

ester.[6][7] This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with

primary amines at a physiological to slightly basic pH (pH 7.0-8.5) to form the final amide

bond.[3][8]

Data Presentation
Spectroscopic Properties of Alexa Fluor™ 568

Property Value Reference

Excitation Maximum (Ex) 577-579 nm [1][9]

Emission Maximum (Em) 602-603 nm [1][9]

Molar Extinction Coefficient (ε) ~91,300 cm⁻¹M⁻¹ [1]

Recommended Molar Ratios for EDC/NHS Coupling
Reagent

Molar Excess (relative to
AF568-COOH)

Purpose

EDC 2 - 10 fold
Activates the carboxylic acid

group.

NHS or Sulfo-NHS 2 - 5 fold
Stabilizes the activated

intermediate.

Amine-containing Molecule 1:1 to 1:10 (Dye:Protein)

The optimal ratio depends on

the desired degree of labeling

and the number of available

amines on the target molecule.

Experimental Protocols
Materials and Reagents
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Alexa Fluor™ 568 carboxylic acid (AF568-COOH)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Amine-containing molecule (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, MES)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Desalting columns or dialysis equipment for purification

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

Protocol 1: Two-Step EDC/NHS Coupling for Labeling
Proteins
This protocol is recommended to minimize the modification of carboxyl groups on the protein.

Step 1: Activation of Alexa Fluor™ 568 Carboxylic Acid

Prepare a stock solution of AF568-COOH in anhydrous DMSO or DMF (e.g., 1-10 mg/mL).

In a microcentrifuge tube, add the desired amount of AF568-COOH stock solution to the

Activation Buffer.

Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS or Sulfo-NHS to

the AF568-COOH solution.

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Protein
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Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.

The buffer must be free of primary amines (e.g., Tris or glycine).[9]

Immediately add the activated AF568-NHS ester solution from Step 1 to the protein solution.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

stirring.

Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM

and incubate for 30 minutes at room temperature. This will hydrolyze any unreacted NHS

esters.

Step 3: Purification of the Labeled Protein

Remove the unreacted dye and byproducts by passing the reaction mixture through a

desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g.,

PBS).

Collect the fractions containing the labeled protein. The labeled protein will typically be the

first colored fraction to elute.

Alternatively, the conjugate can be purified by dialysis against a large volume of storage

buffer.

Protocol 2: One-Pot EDC/NHS Coupling
This method is simpler but may result in some protein-protein crosslinking if the protein

contains accessible carboxyl groups.

Dissolve the amine-containing molecule in Coupling Buffer (pH 7.2-7.5).

Add the desired amount of AF568-COOH stock solution to the protein solution.

Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS or Sulfo-NHS

directly to the reaction mixture.

Incubate for 2 hours at room temperature with gentle mixing.
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Purify the conjugate as described in Protocol 1, Step 3.

Mandatory Visualizations

Step 1: Activation

Step 2: Conjugation
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Click to download full resolution via product page

Caption: Carbodiimide reaction mechanism for labeling.

Prepare AF568-COOH,
EDC, NHS, and Protein
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with EDC/NHS
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Add activated dye to protein
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Quench reaction
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Caption: Two-step experimental workflow.

Troubleshooting
Problem Possible Cause Suggested Solution

Low Labeling Efficiency
Inactive EDC or NHS/Sulfo-

NHS

Use fresh, high-quality

reagents. EDC is moisture-

sensitive and should be stored

desiccated at -20°C.[3]

Incorrect pH

Ensure the activation step is

performed at pH 4.5-6.0 and

the coupling step at pH 7.0-

8.5.[3]

Presence of amine-containing

buffers

Use amine-free buffers such

as PBS or MES for the

reaction.[9]

Insufficient molar excess of

reagents

Optimize the molar ratios of

EDC, NHS, and the dye to the

target molecule.

Precipitation of Protein High concentration of EDC
Reduce the amount of EDC

used.[3]

Protein instability Perform the reaction at 4°C.

High Background

Fluorescence

Incomplete removal of

unreacted dye

Ensure thorough purification

using a desalting column or

extensive dialysis.

Conclusion
Carbodiimide-mediated coupling is a robust and versatile method for labeling biomolecules with

Alexa Fluor™ 568 carboxylic acid. By carefully controlling the reaction conditions, particularly

pH and reagent concentrations, researchers can achieve efficient and specific conjugation for a

wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-
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based assays. The protocols provided here serve as a starting point, and optimization may be

necessary for specific applications and target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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